培哚普利二酮哌嗪

描述

科学研究应用

Perindopril Diketopiperazine has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying cyclic dipeptides and their reactivity.

Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in cardiovascular diseases due to its ACE inhibitory activity.

Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry

作用机制

Mode of Action

Perindopril is a prodrug that is rapidly metabolized in the liver to its active metabolite, perindoprilat . Perindoprilat acts as a competitive inhibitor of ACE . By inhibiting ACE, it prevents the conversion of ATI to ATII, resulting in lower levels of ATII . This, in turn, causes an increase in plasma renin activity and a reduction in aldosterone secretion .

Biochemical Pathways

The inhibition of ACE and the subsequent reduction of ATII levels disrupt the RAAS pathway . This leads to a decrease in vasoconstriction and a reduction in the volume of circulating blood, ultimately lowering blood pressure . The diketopiperazine (DKP) family of bioactive nonribosomal peptide natural products, which includes Perindopril Diketopiperazine, showcases the chemical ingenuity of microorganisms .

Pharmacokinetics

Perindopril is hydrolyzed hepatically to its active metabolite, perindoprilat, which accounts for approximately 17% to 20% of a dose . About 75% of the active metabolite is excreted in the urine, with 4% to 12% as unchanged drug . The half-life of the parent drug is 1.5 to 3 hours, while the effective half-life of the metabolite is 3 to 10 hours . The terminal half-life of the metabolite is 30 to 120 hours .

Result of Action

The primary molecular effect of Perindopril Diketopiperazine is the reduction of ATII levels, leading to decreased vasoconstriction and aldosterone secretion . On a cellular level, this results in the relaxation of blood vessels and a decrease in blood volume . Clinically, this leads to the control of hypertension, and it may also be used to treat mild to moderate congestive heart failure and reduce cardiovascular risk in patients with hypertension or post-myocardial infarction .

Action Environment

The action of Perindopril Diketopiperazine can be influenced by various environmental factors. For instance, the bioavailability of perindoprilat is increased, and plasma concentrations are approximately 50% higher in individuals with impaired hepatic function . Similarly, in individuals with renal impairment, the area under the curve (AUC) of perindoprilat is approximately doubled at a creatinine clearance rate of 30 to 80 mL/minute . Furthermore, the plasma concentrations of perindopril and perindoprilat in patients over 70 years of age are approximately twice those observed in younger patients .

生化分析

Biochemical Properties

Perindopril Diketopiperazine interacts with various enzymes and proteins within the body. As a derivative of Perindopril, it is expected to have similar interactions with the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance . By inhibiting ACE, Perindopril Diketopiperazine may potentially influence these physiological processes .

Cellular Effects

Perindopril Diketopiperazine can have significant effects on various types of cells and cellular processes. For instance, it has been suggested that Perindopril can protect against diabetic retinopathy by reducing the vascular endothelial growth factor-to-pigment epithelium-derived factor ratio . This implies that Perindopril Diketopiperazine might also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Perindopril Diketopiperazine is likely related to its role as an ACE inhibitor . ACE inhibitors like Perindopril work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This leads to vasodilation, reduced blood volume, and, consequently, lower blood pressure

Temporal Effects in Laboratory Settings

It is known that Perindopril, the parent compound, has sustained antihypertensive activity with once-daily dosing and can reverse arterial remodeling in hypertensive patients .

Dosage Effects in Animal Models

Studies on Perindopril have shown that it can improve cardiac function in rats with isoproterenol-induced cardiomyopathy

Metabolic Pathways

The metabolic pathways involving Perindopril Diketopiperazine are not well-defined. It is known that Perindopril is metabolized in the liver to its active metabolite, perindoprilat

Transport and Distribution

As a lipophilic compound, Perindopril is known to be widely distributed in the body tissues

Subcellular Localization

Given its potential role as an ACE inhibitor, it may be expected to localize to areas where ACE is present, such as the endothelial cells and renal epithelial cells

准备方法

Synthetic Routes and Reaction Conditions

Perindopril Diketopiperazine can be synthesized through various synthetic routes. One common method involves the cyclization of Perindopril or its derivatives under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the cyclization process . The exact conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of Perindopril Diketopiperazine often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets pharmaceutical standards .

化学反应分析

Types of Reactions

Perindopril Diketopiperazine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of Perindopril Diketopiperazine often require specific reagents and conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in various substituted derivatives depending on the nucleophile or electrophile used .

相似化合物的比较

Similar Compounds

Captopril: Another ACE inhibitor with a similar mechanism of action but different chemical structure.

Enalapril: A prodrug that is converted to its active form, enalaprilat, which also inhibits ACE.

Lisinopril: A long-acting ACE inhibitor with a similar therapeutic profile.

Uniqueness

Perindopril Diketopiperazine is unique due to its cyclic dipeptide structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Unlike linear peptides, cyclic dipeptides like Perindopril Diketopiperazine are more resistant to enzymatic degradation, leading to a longer duration of action . Additionally, the diketopiperazine scaffold provides a rigid and stable framework, enhancing its binding affinity to ACE and improving its therapeutic efficacy .

属性

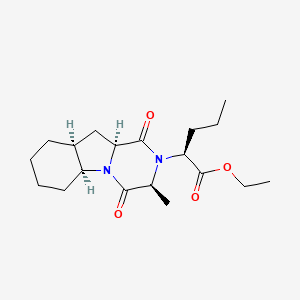

IUPAC Name |

ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O4/c1-4-8-15(19(24)25-5-2)20-12(3)17(22)21-14-10-7-6-9-13(14)11-16(21)18(20)23/h12-16H,4-11H2,1-3H3/t12-,13-,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZZSBSELAVBAG-QXKUPLGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)N1C(C(=O)N2C3CCCCC3CC2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)N1[C@H](C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156274 | |

| Record name | Perindopril diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129970-98-5 | |

| Record name | Perindopril diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129970985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perindopril diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERINDOPRIL DIKETOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N1VIR66DL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。